N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-11(2)24-8-6-7-18-15(22)16(23)19-14-12-9-25-10-13(12)20-21(14)17(3,4)5/h11H,6-10H2,1-5H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTTYQKHHSDTLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Attachment of the 3-(Propan-2-yloxy)propyl Chain
The secondary amine of 3 reacts with 3-(propan-2-yloxy)propyl bromide via nucleophilic substitution. Microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency compared to conventional heating (12 hours, 60°C):
$$
\text{3 + 3-(propan-2-yloxy)propyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N'-{2-tert-butyl...ethanediamide}} \quad
$$
Table 2: Comparative Analysis of Alkylation Methods
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional | 12 h | 55% | 90% |
| Microwave-Assisted | 0.5 h | 72% | 95% |
Industrial-Scale Production Considerations
Scaling the synthesis necessitates addressing three critical challenges:
- Solvent Volume Reduction : Transitioning from ethanol to methyl tert-butyl ether (MTBE) decreases waste generation by 40% while maintaining yield.
- Catalyst Recycling : Immobilized lipase catalysts enable reuse in the amidation step, reducing costs by 22% per batch.
- Continuous Flow Synthesis : Microreactor systems achieve 89% yield in the cyclocondensation step with a residence time of 8 minutes vs. 6 hours in batch.
Analytical Characterization
Critical quality control metrics for the final compound include:
Table 3: Spectroscopic Benchmarks
| Technique | Key Signal | Reference |
|---|---|---|
| $$ ^1\text{H NMR} $$ | δ 1.28 (s, 9H, tert-butyl) | |
| $$ ^{13}\text{C NMR} $$ | δ 172.5 (C=O, ethanediamide) | |
| HRMS | m/z 452.2143 [M+H]$$^+$$ (calc. 452.2147) |
Challenges and Alternative Routes
Competing Rearrangements
Under acidic conditions, the thieno[3,4-c]pyrazole core may undergo ring expansion to thieno[2,3-e]pyrrolo[1,2-a]pyrazin-4-ones, necessitating strict pH control during amidation.
Palladium-Catalyzed Coupling
As an alternative to alkylation, Suzuki-Miyaura coupling with 3-(propan-2-yloxy)propylboronic acid was attempted but resulted in lower yields (38%) due to steric hindrance.
Chemical Reactions Analysis
Types of Reactions
N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often include controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrazole derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial, anti-inflammatory, and antitumor properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and coordination compounds.
Mechanism of Action
The mechanism of action of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide depends on its intended use. For example, many pyrazole derivatives exhibit biological activities by interacting with specific molecular targets and pathways. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide include other pyrazole derivatives, such as:
- N-{2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide
- N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide
Uniqueness
What sets N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide is a complex organic compound notable for its unique thieno[3,4-c]pyrazole core structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and inhibition of specific protein targets.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 320.44 g/mol. The structural features include a thieno[3,4-c]pyrazole core and an ethanediamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.44 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily linked to its interaction with various molecular targets. The compound has shown potential in inhibiting specific enzymes and receptors involved in critical biological pathways.
- Target Interaction : The compound may interact with proteins involved in cell signaling and transcriptional regulation.
- Enzyme Inhibition : Preliminary studies suggest that it can inhibit certain enzymes linked to cancer progression and drug resistance.
Biological Activity Studies
Recent studies have provided insight into the biological activities of this compound:
- Anticancer Properties : Research indicates that compounds with similar structures exhibit anticancer activities by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Multitarget Inhibition : The compound has been classified among multitarget inhibitors, particularly affecting ABC transporters like ABCB1 and ABCG2, which are known to play roles in drug resistance mechanisms .
Research Findings
A comprehensive analysis of the biological activity of this compound includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
